molecular formula C10H9NO3 B2496309 Methyl 2-(2-cyanophenoxy)acetate CAS No. 34844-79-6

Methyl 2-(2-cyanophenoxy)acetate

Cat. No.: B2496309
CAS No.: 34844-79-6
M. Wt: 191.186
InChI Key: WBGOKMZCLMNFQO-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.

Safety and Hazards

“Methyl 2-(2-cyanophenoxy)acetate” is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with care, using protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-cyanophenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)acetic acid.

    Reduction: Methyl 2-(2-aminophenoxy)acetate.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-cyanophenoxy)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The cyano group can interact with active sites of enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active phenoxyacetic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the para position.

    Ethyl 2-(2-cyanophenoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Methyl 2-(2-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. The ortho position of the cyano group can lead to different steric and electronic effects compared to similar compounds with substitutions at other positions.

Properties

IUPAC Name

methyl 2-(2-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOKMZCLMNFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the mixture of 2-hydroxybenzonitrile (40 g, 0.34 mol) and potassium carbonate (51.6 g, 0.374 mol) in 850 mL of acetone was added methyl bromoacetate (51.7 g, 0.34 mol) slowly at room temperature. After being stirred at room temperature overnight, the solid was filtered off. The filtrate was concentrated under reduced pressure and the residue was dissolved in ethyl acetate. The organic layer was washed with water then brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a residue which was recrystallized in methanol to give 40 g of product as a white solid.
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40 g
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51.6 g
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850 mL
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51.7 g
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reactant
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Methyl bromoacetate (1.95 mL, 20 mmol) is added dropwise to a solution of 2-cyanophenol (2.38 g, 20 mmol), and K2CO3 (2.78 g, 20.1 mmol) in acetone (100 mL) stirred under N2 at 25° C. After 24 h, the solid is filtered off and the filtrate is concentrated in vacuo and the residue is dried in a vacuum oven to give methyl 2-(2-cyanophenoxy)ethanoate (3.82 g, 100%) as a beige solid. 1H NMR (DMSO) δ7.76 (1H, dd, J=7.6, 1.7 Hz), 7.64 (1H, dt, Jd=1.6 Hz, Jt=8.0 Hz), 7.20˜7.10 (2H, m), 5.04 (2H, brs), 3.70 (3H, s).
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1.95 mL
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2.38 g
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2.78 g
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100 mL
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